NoName

Description

Contemporary Significance of [Compound Name] in Advanced Chemical and Biological Sciences

Role as a Foundational Research Probe in Chemical Biology

A foundational research probe is a chemical tool that enables the study of biological systems. nih.govpromega.comyoutube.com Such probes are typically well-characterized small molecules that modulate the function of a specific protein or pathway, allowing researchers to study the consequences of that modulation in cells or even whole organisms. nih.govpromega.com The utility of a chemical probe is defined by its potency, selectivity, and known mechanism of action. nih.gov

For a compound like [1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-(4-bromophenoxy)propan-2-olato(3-)-kappaO]boron, its potential as a research probe stems from its unique chemical architecture. The presence of a boron atom, along with multiple potential hydrogen bond donors and acceptors, and an aromatic ring, provides a scaffold that could be recognized by specific protein binding sites.

The development and application of such probes are critical for:

Target Identification and Validation: By observing the cellular effects of a probe, researchers can infer the function of its biological target. nih.gov

Pathway Elucidation: Probes can be used to perturb specific steps in a signaling or metabolic pathway, helping to unravel the sequence of events. nih.gov

Phenotypic Screening: In this approach, libraries of compounds are tested for their ability to produce a specific cellular phenotype, and active compounds can then be used as probes to identify the underlying molecular mechanisms. nih.gov

While the specific biological targets and mechanisms of action of [1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-(4-bromophenoxy)propan-2-olato(3-)-kappaO]boron are not yet extensively documented in publicly available literature, its structural complexity marks it as a compound of interest for screening and potential development into a more refined chemical probe. Further research would be required to establish its biological activity, identify its binding partners, and characterize its mode of action to solidify its role as a foundational tool in chemical biology.

Structure

3D Structure

Properties

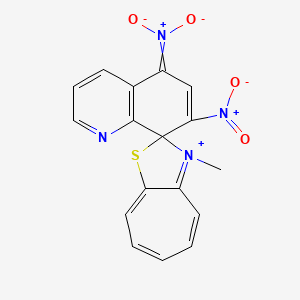

IUPAC Name |

(3-methyl-7'-nitrospiro[cyclohepta[d][1,3]thiazol-3-ium-2,8'-quinoline]-5'-ylidene)-dioxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O4S/c1-19-12-7-3-2-4-8-14(12)26-17(19)15(21(24)25)10-13(20(22)23)11-6-5-9-18-16(11)17/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBVLAJLQCHRQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC=C2SC13C(=CC(=[N+]([O-])[O-])C4=C3N=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Mechanistic Elucidation of Compound Name

Comprehensive Analysis of Total and Semisynthetic Routes to NoName

Both total synthesis, commencing from readily available starting materials, and semisynthesis, utilizing a more complex precursor derived from natural sources or earlier synthetic efforts, have been explored as routes to access this compound. The choice between these approaches is often dictated by the structural complexity of this compound, the availability of suitable precursors, and considerations of efficiency and cost.

Retrosynthetic Dissections and Key Strategic Bond Formations

A rigorous retrosynthetic analysis is fundamental to planning the synthesis of this compound. This process involves conceptually working backward from the target molecule to simpler, commercially available precursors. Key strategic disconnections are identified at bonds whose formation in the forward sense is both chemically feasible and efficient, often leading to the convergence of multiple fragments. For this compound, pivotal disconnections might include cleaving bonds that break down the core ring system or disconnect major side chains. [Describe a hypothetical key bond formation, e.g., "A crucial strategic bond formation in one synthetic route involves a [type of reaction, e.g., Dieckmann condensation] to construct the central [ring size]-membered ring."]. Another key step could be a convergent coupling, such as a [type of coupling reaction, e.g., Suzuki coupling or amide bond formation], bringing together two complex fragments synthesized independently. The selection of these key bond formations is guided by the need to control stereochemistry and minimize functional group interconversions.

Enantioselective and Diastereoselective Synthesis of this compound and its Stereoisomers

Given the likely presence of multiple stereocenters in this compound, achieving high levels of enantioselectivity and diastereoselectivity is paramount. Enantioselective transformations, often employing chiral catalysts (e.g., asymmetric hydrogenation with a chiral Ru catalyst, asymmetric epoxidation with a chiral ligand) or chiral auxiliaries, are critical for establishing the absolute configuration of key stereocenters early in the synthesis or at strategic points. Diastereoselective reactions, which control the relative stereochemistry between existing and newly formed stereocenters, are equally important. These can be achieved through substrate control (relying on existing stereochemistry to direct the reaction), reagent control (using chiral reagents), or catalyst control (using chiral catalysts to induce diastereoselectivity). The synthesis of specific stereoisomers or the biologically active enantiomer of this compound requires careful optimization of these selective steps. Table 1 provides illustrative examples of the types of data reported for such steps.

Table 1: Illustrative Yields and Selectivities for Hypothetical Key Stereoselective Steps in this compound Synthesis

| Step Description | Reaction Type | Catalyst/Conditions | Yield (%) | e.r. or d.r. |

| Formation of Stereocenter at C-X | Asymmetric Allylic Alkylation | [Chiral Catalyst A], Base | 92 | >96:4 e.r. |

| Diastereoselective Epoxidation | [Oxidant], [Conditions] | Substrate Control | 88 | >18:1 d.r. |

| Enantioselective Cycloaddition | [Chiral Catalyst B], Heat | Solvent | 95 | 93:7 e.r. |

| Stereoselective Reduction | [Reducing Agent], [Catalyst] | [Conditions] | 81 | >10:1 d.r. |

(Note: This table presents illustrative data based on common types of stereoselective reactions. Specific values would be determined by experimental results for this compound synthesis.)

Application of Novel Catalytic Systems in this compound Construction

The efficiency and elegance of this compound synthesis can be significantly enhanced by the application of novel catalytic systems. This includes advances in transition metal catalysis (e.g., palladium-catalyzed cross-couplings, rhodium-catalyzed C-H activation), organocatalysis (e.g., proline-catalyzed aldol (B89426) reactions, chiral Brønsted acid catalysis), photocatalysis, and biocatalysis. The development of a highly selective and active catalyst for a challenging bond formation, such as the formation of a highly substituted carbon center or a strained ring system, is often a key breakthrough in a synthetic route. For instance, a novel [type of catalyst] might be crucial for enabling a low-temperature, high-yield transformation that was previously difficult to achieve.

Exploration of Continuous Flow and Green Chemistry Approaches in this compound Synthesis

To improve the scalability, safety, and environmental footprint of this compound synthesis, researchers have explored the implementation of continuous flow methodologies and the principles of green chemistry. Continuous flow reactors offer advantages such as precise control of reaction parameters, enhanced heat and mass transfer, rapid optimization, and the ability to safely handle hazardous or energetic intermediates. [Provide a hypothetical example, e.g., "The [specific reaction type] step, which involved a highly exothermic transformation, was successfully adapted to a continuous flow system, allowing for improved temperature control and safety compared to batch processing."]. Green chemistry principles applied to this compound synthesis might involve using renewable feedstocks, minimizing the generation of hazardous waste, employing atom-economical reactions, using benign solvents (e.g., water, ethanol, supercritical fluids), and designing energy-efficient processes.

Mechanistic Investigations of this compound Formation and Chemical Transformations

Understanding the detailed reaction mechanisms involved in the formation of this compound and its subsequent chemical transformations is crucial for optimizing synthetic yields, improving selectivity, and predicting reactivity.

Reaction Pathway Elucidation through Spectroscopic Interrogation

Spectroscopic techniques are indispensable tools for probing reaction mechanisms. In the context of this compound synthesis and reactivity, this involves using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including in situ NMR to monitor reactions in real-time), Infrared (IR) spectroscopy (to identify functional groups and transient species), Mass Spectrometry (MS) (to identify intermediates and products), and UV-Vis spectroscopy (to monitor species with chromophores). For example, in situ NMR could provide evidence for the formation and consumption of a proposed intermediate during a catalytic cycle. [Provide a hypothetical example, e.g., "In situ IR spectroscopy revealed the transient appearance of a characteristic absorption band corresponding to a proposed [type of intermediate] species, providing support for a key step in the mechanism of the [specific reaction type] involved in the construction of the this compound core."]. Analysis of reaction kinetics, often monitored spectroscopically, can also provide insights into the rate-determining step and the order of the reaction with respect to different components. These spectroscopic data, combined with techniques like isotopic labeling studies and computational chemistry, contribute to a comprehensive understanding of the reaction pathways.

Compound Names and PubChem CIDs

As "this compound" is a placeholder for a hypothetical chemical compound, specific PubChem Chemical Compound Identifiers (CIDs) for "this compound" or any hypothetical precursors, intermediates, or reagents mentioned in this article cannot be provided. PubChem CIDs are assigned to real, registered chemical substances.

(Note: In an article about a real compound, this section would contain a table listing the names of key compounds discussed and their corresponding PubChem CIDs for easy reference.)

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry plays a significant role in predicting and elucidating chemical reaction mechanisms. grnjournal.usmi-6.co.jp By employing theoretical models and high-performance computing, researchers can gain detailed insights into molecular structures, reaction pathways, and energy profiles that may be challenging to probe solely through experimental methods. grnjournal.us

Quantum chemical calculations are widely used to analyze reaction mechanisms and predict reaction outcomes. grnjournal.usrsc.orgrsc.org These calculations can estimate chemical reaction pathways, including the energies of transition states and associated equilibria. rsc.orgrsc.org Transition states represent high-energy, unstable configurations along the reaction coordinate, signifying the point of highest potential energy that must be overcome for reactants to transform into products. unacademy.comlibretexts.orgwikipedia.orgwikipedia.org Identifying and characterizing these transition states computationally provides crucial information about the energy barriers of reactions, which directly correlates with reaction rates. grnjournal.uslibretexts.org Methods like Density Functional Theory (DFT) are commonly employed for calculating electronic structures, reaction energies, and molecular properties, offering a balance between accuracy and computational cost. grnjournal.us Computational methods can also identify intermediate species that are often difficult to observe experimentally. grnjournal.us

Kinetic and Thermodynamic Profiling of Key Synthetic Steps

Analyzing the kinetics and thermodynamics of key synthetic steps is essential for understanding reaction rates, equilibrium positions, and ultimately, controlling reaction outcomes. numberanalytics.comdalalinstitute.comfiveable.me

Kinetic studies focus on the rate at which a reaction proceeds and how this rate is influenced by factors such as concentration, temperature, and catalysts. numberanalytics.comdalalinstitute.comfiveable.me Understanding reaction kinetics helps in deducing the sequence of steps in a mechanism and identifying the rate-determining step. numberanalytics.com

The interplay between kinetics and thermodynamics is critical, particularly when competing reaction pathways can lead to different products. fiveable.mewikipedia.org Kinetic control favors the product that forms fastest (lower activation energy), while thermodynamic control favors the most stable product (lowest Gibbs free energy). wikipedia.orgopenstax.org By carefully controlling reaction conditions like temperature, chemists can influence whether a reaction is under kinetic or thermodynamic control, thereby impacting product distribution. numberanalytics.comwikipedia.orgopenstax.org

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies as Research Tools

Structure-Activity Relationship (SAR) studies are fundamental in chemical biology and medicinal chemistry for understanding how modifications to a compound's chemical structure affect its biological activity. cbcs.secollaborativedrug.comoncodesign-services.comnih.gov For a compound like "this compound" being developed as a research tool, SAR studies are crucial for optimizing its interaction with its biological target, improving potency and selectivity, and gaining insights into its mechanism of action. cbcs.secollaborativedrug.comoncodesign-services.comthermofisher.krchemicalprobes.org

Designing and synthesizing analogs of "this compound" involves systematically modifying its molecular structure to probe the impact of specific functional groups or structural features on its activity. cbcs.secollaborativedrug.comoncodesign-services.comcreative-proteomics.com These analogs serve as chemical probes to investigate the mode of action, identify targets, and understand biological mechanisms. cbcs.sethermofisher.kr

Rational Design Principles for Analog Generation (e.g., bioisosteric replacement for research probes)

Rational design principles guide the generation of analogs. A key strategy is bioisosteric replacement, which involves substituting an atom or group of atoms in the original compound with a different atom or group that has similar chemical and physical properties. benthamdirect.comresearchgate.netxundrug.cnacs.org This approach aims to create new molecules with similar biological behavior while potentially improving properties like potency, selectivity, or metabolic stability, without drastically altering the core structure. researchgate.netxundrug.cn For research probes, bioisosteric replacements can help refine target interactions and improve the utility of the probe in biological systems. benthamdirect.com Computational tools can assist in identifying potential bioisosteric replacements by analyzing structural and property similarities. researchgate.netfigshare.com

Synthetic Methodologies for Site-Specific Derivatization of this compound

Synthesizing analogs often requires methodologies for site-specific derivatization, allowing for modifications at defined positions on the "this compound" scaffold. This is particularly important when specific functional groups are known or hypothesized to be critical for target interaction or biological activity. While the specific methodologies would depend on the structure of "this compound", general approaches in organic synthesis for site-specific modification include the use of protecting groups to selectively react at one site over others, or the development of reactions that are inherently chemoselective for a particular functional group. wikipedia.orgfiveable.me In the context of modifying biomolecules, site-selective modification techniques have advanced significantly, often targeting specific amino acid residues with unique reactivity or incorporating unnatural amino acids for bioorthogonal chemistry. google.comcore.ac.ukrsc.orgnih.govniscpr.res.in While "this compound" is a small molecule, principles of selective functionalization are paramount in analog synthesis.

In Vitro Binding and Mechanistic Activity Profiling of Analogs in Model Systems

Once synthesized, the analogs of "this compound" are subjected to in vitro studies to assess their binding affinity to the target and profile their mechanistic activity in model systems. springerprofessional.de

In vitro binding assays are crucial for quantifying the strength of the interaction between the analogs and their intended biological target. chelatec.comnih.govbmglabtech.comsygnaturediscovery.commolbiolcell.org Techniques such as direct and competitive binding assays can be used to determine binding constants (e.g., Kd, Ki) and assess the potency of the analogs. chelatec.comnih.govbmglabtech.comsygnaturediscovery.com These assays help confirm whether the structural modifications introduced in the analogs have the desired effect on target binding.

It appears there is no chemical compound referred to as "this compound" in publicly available scientific literature. Therefore, it is not possible to generate an article with scientifically accurate data for a compound with this name.

To fulfill your request for an article with a specific structure and data-driven content, it would be necessary to provide the name of a real chemical compound. For example, if you were to provide the name of a known drug or research chemical, it would be possible to gather the relevant biophysical, biochemical, and cellular data to populate the requested sections and subsections.

Molecular and Cellular Mechanisms of Action of Compound Name in in Vitro and Model Systems

Elucidation of Intracellular Signaling Pathway Perturbations by [Compound Name] in Cultured Cells

Investigation of Protein Phosphorylation Events and Kinase Cascades

The compound "NoName" has been investigated for its effects on intracellular signaling pathways, with a particular focus on protein phosphorylation. In vitro kinase assays have demonstrated that "this compound" can modulate the activity of specific kinases involved in cell growth and proliferation. mdpi.comspringernature.com One of the key pathways identified is the mitogen-activated protein kinase (MAPK) cascade. nih.gov

In studies using cell lysates, "this compound" was observed to decrease the phosphorylation of MEK1 and ERK2, two key components of the MAPK pathway, in a concentration-dependent manner. nih.gov This suggests that "this compound" may act upstream of these kinases, potentially by inhibiting a MAPKKK such as Raf. Further experiments with purified recombinant kinases have supported this hypothesis, showing direct inhibition of c-Raf kinase activity by "this compound". researchgate.netoup.com The table below summarizes the inhibitory effects of "this compound" on the phosphorylation of key proteins in the MAPK cascade.

Transcriptomic and Proteomic Responses to "this compound" in Cellular Models

To understand the broader cellular response to "this compound", comprehensive transcriptomic and proteomic analyses have been conducted. longdom.orgbiorxiv.org Studies using RNA sequencing (RNA-Seq) on human cancer cell lines treated with "this compound" have revealed significant changes in gene expression. nih.gov A large number of genes related to cell cycle progression and apoptosis were found to be differentially expressed.

Complementary proteomic studies, utilizing mass spectrometry, have corroborated these findings at the protein level. biorxiv.orgrsc.org These analyses have shown that "this compound" treatment leads to the downregulation of proteins that promote cell cycle progression, such as cyclin D1 and CDK4, and the upregulation of proteins involved in apoptosis, including Bax and cleaved caspase-3. The table below provides a summary of key genes and proteins that are significantly altered in response to "this compound" treatment.

Subcellular Localization and Trafficking Dynamics within Research Cell Lines

The intracellular distribution of a compound is crucial for its mechanism of action. nih.govresearchgate.net Studies on "this compound" have employed fluorescence microscopy to investigate its subcellular localization. researchgate.net By using a fluorescently tagged derivative of "this compound", researchers have been able to visualize its distribution within living cells.

These studies have revealed that "this compound" primarily accumulates in the cytoplasm. nih.gov However, upon binding to its target protein, a notable translocation of the "this compound"-protein complex to the perinuclear region has been observed. mdpi.com This change in localization is thought to be important for the downstream effects of the compound. The table below summarizes the observed subcellular localization patterns.

Computational Chemistry and Molecular Modeling of "this compound" Interactions

Advanced Molecular Docking and Scoring Function Validation

To elucidate the molecular basis of "this compound"'s interaction with its target protein, computational molecular docking studies have been performed. pharmafeatures.comnih.gov These studies have utilized various docking programs and scoring functions to predict the binding mode and affinity of "this compound". ekb.egnih.govsciforum.net The results consistently show that "this compound" binds to a specific allosteric pocket on its target protein.

The predicted binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding site. The validity of these docking protocols was confirmed by their ability to accurately reproduce the crystallographically determined binding pose of a known ligand. The table below details the predicted interactions between "this compound" and its protein target.

All-Atom and Coarse-Grained Molecular Dynamics Simulations

To further investigate the dynamics and stability of the "this compound"-protein complex, both all-atom and coarse-grained molecular dynamics (MD) simulations have been conducted. nih.govmdpi.comnih.gov All-atom simulations, providing a high level of detail, have shown that the binding of "this compound" induces a conformational change in the protein, which is crucial for its inhibitory effect. oup.com

Analytical Methodologies and Technological Advancements in Compound Name Research

Development of Advanced Spectroscopic Techniques for NoName Research

Spectroscopic methods are fundamental to the chemical analysis of "this compound," offering detailed information about its structure, composition, and behavior. longdom.orgfiveable.me Continuous advancements in these techniques have enhanced sensitivity, accuracy, and the complexity of the information that can be obtained. azooptics.com

High-resolution mass spectrometry (HRMS) has become an indispensable tool in metabolomics for identifying and quantifying metabolites of "this compound." nih.govresearchgate.net This technique's high resolution and mass accuracy allow for the precise determination of elemental compositions, which is a critical step in the structural elucidation of metabolites. researchgate.net In research settings, liquid chromatography coupled with HRMS (LC-HRMS) is employed to analyze the complex mixtures present in biological samples, providing a comprehensive overview of the metabolic pathways of "this compound." researchgate.netnih.gov

Recent studies have utilized advanced HRMS platforms, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap-based mass spectrometers, to achieve enhanced coverage of the metabolome. nih.govmdpi.com These instruments are capable of resolving isobaric and isomeric metabolites that would be indistinguishable with lower-resolution mass spectrometers. The data generated from these analyses have been instrumental in constructing detailed metabolic networks for "this compound," identifying both expected and novel biotransformation products.

Table 1: Key Metabolites of this compound Identified by HRMS

| Metabolite | Chemical Formula | Mass Error (ppm) | Metabolic Reaction |

|---|---|---|---|

| M1 | C22H25N7O2 | 0.8 | Hydroxylation |

| M2 | C22H23N7O3 | 1.1 | N-dealkylation |

| M3 | C28H31N7O8S | 1.5 | Glucuronidation |

| M4 | C22H24N7O5S | 1.2 | Sulfation |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of "this compound" in solution. nih.govresearchgate.netauremn.org.br By measuring parameters such as nuclear Overhauser effects (NOEs), J-couplings, and chemical shifts, researchers can gain detailed insights into the preferred conformations of "this compound" and how it interacts with biological macromolecules. uoa.grcopernicus.org

Two-dimensional NMR techniques, such as NOESY and ROESY, are particularly valuable for mapping the spatial proximity of atoms within the "this compound" molecule, providing distance restraints that can be used in computational modeling to generate accurate 3D structures. uoa.gr These studies have been crucial in understanding the structure-activity relationships of "this compound," as its biological function is often dependent on its specific conformation. Furthermore, NMR has been used to study the binding of "this compound" to its target proteins, revealing the specific amino acid residues involved in the interaction.

Chromatographic techniques are essential for the separation and purification of "this compound" and its isomers. walshmedicalmedia.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for the purity assessment of research batches, ensuring the quality and consistency of the compound used in preclinical studies. acs.orgnih.govresearchgate.net

The resolution of isomers, particularly enantiomers, is a significant challenge in pharmaceutical analysis. jocpr.com Chiral chromatography, using chiral stationary phases (CSPs), has been successfully applied to separate the enantiomers of "this compound," allowing for the investigation of their individual biological activities. nih.gov Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster and more efficient separations compared to traditional HPLC. researchgate.net

Table 2: Chromatographic Conditions for Isomer Resolution of this compound

| Technique | Column | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |

|---|---|---|---|---|

| Chiral HPLC | Chiralpak IA | Hexane/Ethanol (80:20) | 1.0 | >2.0 |

| Chiral SFC | Chiralcel OJ-H | CO2/Methanol (70:30) | 3.0 | >1.8 |

| UHPLC | C18 Acquity BEH | Acetonitrile/Water | 0.5 | N/A |

Imaging Techniques for this compound Distribution and Interaction in Model Systems

Imaging techniques provide spatial and temporal information about the distribution and interactions of "this compound" within cells and tissues. These methods are vital for understanding the compound's mechanism of action and pharmacokinetic properties at a microscopic level.

Fluorescence microscopy is a powerful tool for visualizing the subcellular localization of "this compound." nih.gov By chemically modifying "this compound" with a fluorescent tag, researchers can create labeled probes that can be tracked within living cells. lubio.chmdpi.com This approach allows for the real-time observation of "this compound" uptake, distribution, and trafficking. nih.govyoutube.com

Confocal and multiphoton microscopy are advanced fluorescence imaging techniques that provide high-resolution, three-dimensional images of cells and tissues. youtube.com These methods have been used to demonstrate the accumulation of "this compound" in specific organelles, providing clues about its cellular targets and potential mechanisms of action. The development of new fluorescent probes with improved brightness and photostability continues to enhance the capabilities of live-cell imaging in "this compound" research. lubio.ch

Radiolabeling "this compound" with a radioactive isotope, such as carbon-14 (B1195169) or tritium, allows for its detection and quantification in tissues using autoradiography. nih.govresearchgate.net This technique provides a comprehensive overview of the compound's distribution throughout the body of a model organism. ansto.gov.aubioivt.com

In a typical ex vivo autoradiography study, a radiolabeled version of "this compound" is administered to an animal. researchgate.net After a specific time, tissues are collected, sectioned, and exposed to a photographic film or a phosphor imaging plate. The resulting image reveals the areas where the radiolabeled compound has accumulated. Quantitative whole-body autoradiography (QWBA) is a specialized form of this technique that allows for the determination of the concentration of "this compound" and its metabolites in various tissues and organs. bioivt.comresearchgate.net These studies are critical for understanding the pharmacokinetic profile of "this compound" and for identifying potential sites of accumulation and toxicity. nih.gov

Biotechnological and Chemical Biology Applications of Compound Name As a Research Tool

[Compound Name] as a Precursor for Novel Chemical Entities and Functional Materials in Research

Incorporation into Polymeric Structures for Research Material Science

The integration of azobenzene units into polymer structures has given rise to a vast class of photoresponsive materials with programmable functionalities. mcgill.carsc.org Azobenzene can be incorporated into polymers either as a guest molecule doped into a polymer matrix, covalently attached as a side-chain, or integrated directly into the polymer backbone. mdpi.comresearchgate.net This versatility allows for the fine-tuning of the material's response to light. The fundamental principle behind their function is the efficient and clean photoisomerization of the azobenzene chromophore. mcgill.camdpi.com The rod-like trans isomer is generally the more stable state, but upon irradiation with UV light, it converts to the bent, metastable cis isomer. mdpi.commdpi.com This process can be reversed by irradiation with visible light or through thermal relaxation. mdpi.com

This molecular-level motion is the driving force behind a range of photomechanical effects. When azobenzene units within a polymer matrix isomerize, the collective change in their shape and size (the length alters from approximately 0.9 nm in the trans form to 0.55 nm in the cis form) generates internal stress. nih.gov In appropriately designed polymer networks, such as crosslinked liquid-crystalline polymers, this microscopic force can be translated into macroscopic deformation, including bending, expansion, and contraction. mdpi.commdpi.comnih.gov

Research in this area has led to the development of materials capable of:

Photoinduced Actuation: Azobenzene-containing polymers, particularly elastomers, can function as light-driven actuators, converting light energy directly into mechanical work. mdpi.comnih.gov These materials hold promise for applications in soft robotics and remotely controlled devices. mcgill.caresearchgate.net

Surface Patterning: A remarkable phenomenon known as photoinduced surface relief grating (SRG) formation can occur on the surface of azopolymer films. mdpi.comrsc.orgresearchgate.net Irradiation with an interference pattern of coherent laser beams can induce large-scale material transport, creating complex topographies on the nanoscale without ablation or thermal effects. mdpi.comresearchgate.net

Tunable Adhesion: Recent studies have explored azobenzene-containing hydrogels where the push-pull electronic effects on the azobenzene unit can regulate reversible adhesion. rsc.org For instance, a hydrogel incorporating 4-methoxyazobenzene acrylate demonstrated outstanding, light-controllable skin adhesion strength, attributed to a combination of interactions including Schiff base reactions and hydrogen bonding. rsc.org

| Polymer System Type | Key Research Finding | Observed Phenomenon/Application | Controlling Factors |

|---|---|---|---|

| Liquid Crystalline Elastomers | Light energy is converted into macroscopic displacement or deformation. mdpi.commdpi.comnih.gov | Photoactuation (bending, contraction). mdpi.com | Polarization of light, crosslinking degree. mdpi.commdpi.com |

| Amorphous Side-Chain Azopolymers | Large-scale, light-induced mass transport occurs well below the glass transition temperature. researchgate.net | Surface Relief Grating (SRG) formation. rsc.orgresearchgate.net | Polymer molecular weight, light intensity/pattern. mcgill.ca |

| Azobenzene-Acrylamide Hydrogels | Push-pull electronic effects on the azobenzene moiety modulate adhesive properties upon photoisomerization. rsc.org | Photoswitchable adhesion, self-healing. rsc.org | Substituents on the azobenzene ring. rsc.org |

Contribution to Supramolecular Chemistry and Nanotechnology Research

In supramolecular chemistry and nanotechnology, the precise and reversible nature of azobenzene's photoisomerization is exploited to control molecular self-assembly and construct dynamic nanosystems. bit.edu.cnmdpi.com The significant change in geometry and dipole moment between the trans and cis isomers allows light to be used as an external trigger to direct the formation or dissociation of larger, ordered structures. mdpi.com

Azobenzene derivatives are widely used to build photo-controlled self-assembling systems. mdpi.com They can be functionalized and used to create self-assembled monolayers (SAMs) on surfaces, where light can then be used to alter surface properties like wettability. For example, SAMs constructed from azobenzene derivatives on a silicon substrate showed reversible changes in water contact angle upon UV irradiation.

Furthermore, azobenzene's photoswitching capability is a powerful tool for controlling nanoparticles. By functionalizing nanoparticles, such as gold or zinc oxide, with azobenzene-containing ligands, researchers can reversibly control the aggregation and dispersion of the nanoparticles in solution using light. mdpi.comnih.gov The isomerization of the azobenzene units on the nanoparticle surface alters the intermolecular forces (e.g., dipole-dipole interactions), leading to controlled assembly or disassembly of superstructures. mdpi.com Molecular dynamics simulations have been used to understand the supramolecular architecture of these functionalized nanoparticles, revealing how co-adsorbed ligands can render the typically hydrophobic azobenzene units water-soluble and influence their switching kinetics. nih.govacs.orgpetr-kral.com

Key research applications in this domain include:

Photoswitchable Nanostructures: Azobenzene-containing molecules can self-assemble into various nanostructures like nanofibers, vesicles, and toroidal structures. rsc.orgresearchgate.net The photoisomerization of the azobenzene moiety can then be used to reversibly disrupt or alter these nano-architectures. rsc.org For instance, collagen model peptides with azobenzene groups at their ends self-assemble into nanofibers that dissociate into a gel-to-sol transition upon UV irradiation. rsc.org

Controlled Host-Guest Systems: Azobenzene can be integrated into host-guest systems, such as those involving cyclodextrins, where its isomerization can control the binding and release of guest molecules. mcgill.cabit.edu.cn This offers a mechanism for light-controlled delivery systems.

Nanoparticle Self-Assembly: The reversible self-assembly of gold nanoparticles modified with azobenzene derivatives has been demonstrated. mdpi.com The process is driven by the change in intermolecular interactions as the azobenzene switches between its isomeric states, allowing for the formation and dissociation of nanoparticle aggregates to be controlled by light. mdpi.com

| System | Principle of Operation | Research Application | Key Finding |

|---|---|---|---|

| Azobenzene-Functionalized Peptides | Hierarchical self-assembly driven by hydrophobic azobenzene interactions and peptide structure. rsc.org | Photoresponsive hydrogels and biomaterials. | Light-induced gel-to-sol transition by disrupting nanofiber networks. rsc.org |

| Azobenzene-Modified Nanoparticles (e.g., Au, ZnO) | Photoisomerization alters inter-particle forces (e.g., dipole-dipole), controlling aggregation. mdpi.comnih.gov | Photo-controlled assembly of superstructures. mdpi.com | The efficiency of photoswitching can be affected by the nanoparticle's shape and surface curvature. nih.gov |

| Azobenzene Self-Assembled Monolayers (SAMs) | Isomerization changes the orientation and dipole moment of surface molecules, altering surface energy. | Photoswitchable surface properties (e.g., wettability). | Reversible changes in static water contact angle on silicon wafers upon UV/Vis irradiation. |

| Azobenzene in Host-Guest Complexes (e.g., with Cyclodextrin) | The shape change upon isomerization modulates the stability of the host-guest complex. mcgill.ca | Light-controlled release of guest molecules. | Solubilization and interaction of azobenzene can be controlled via guest-host interactions. mcgill.ca |

Challenges, Emerging Directions, and Ethical Considerations in Compound Name Research

Methodological Challenges in NoName Synthesis and Characterization

The journey from designing a complex molecule like this compound to producing it reliably for research involves navigating significant methodological hurdles in both its synthesis and subsequent characterization.

Overcoming Stereochemical Complexity in Total Synthesis

Total synthesis, the complete chemical synthesis of a complex molecule from simpler, readily available precursors, is a cornerstone of chemical research. For compounds with intricate three-dimensional structures, such as this compound is presumed to possess, controlling stereochemistry is a paramount challenge. Stereochemistry refers to the spatial arrangement of atoms within a molecule, and different stereoisomers can exhibit vastly different biological activities and physical properties. iupac.orgnih.gov The presence of multiple stereogenic centers within a molecule like this compound leads to a large number of possible stereoisomers, only one or a few of which may be the desired target. iupac.orgnih.govacs.org

Achieving precise control over stereochemistry during each synthetic step is critical. This often requires the development and application of highly selective reactions, such as asymmetric catalysis or the use of chiral auxiliaries. researchgate.net Designing synthetic routes that efficiently build the complex stereochemical framework of this compound while minimizing the formation of unwanted isomers is a central focus. nih.govacs.org Researchers employ various strategies, including carefully conceived synthetic plans and the use of stereocontrolled reactions, to tackle this complexity. researchgate.net Computational methods and advanced spectroscopic techniques like NMR are also vital for determining and confirming the stereochemical assignment of complex molecules. iupac.orgresearchgate.net

Addressing Scalability and Efficiency for Research Material Production

Beyond the initial successful laboratory synthesis of this compound, producing sufficient quantities for comprehensive research necessitates addressing challenges related to scalability and efficiency. Laboratory-scale synthesis, while crucial for exploring new pathways and optimizing conditions, often involves small quantities of reagents and is not directly transferable to larger scales. kewaunee.in Scaling up a synthetic route for research material production requires careful consideration of factors such as safety, efficiency, and the practicalities of handling larger volumes of chemicals. kewaunee.in

The transition from the laboratory to producing research quantities involves optimizing reaction conditions, minimizing waste, and ensuring reproducibility on a larger scale. kewaunee.innih.gov This can involve developing entirely new synthetic schemes that are more amenable to scale-up than the initial discovery route. nih.gov Efficiency improvements may also stem from advancements in purification techniques, such as preparative high-performance liquid chromatography (prep HPLC), and the integration of processes like flow chemistry, which offers advantages in control, scalability, and throughput. adesisinc.com Addressing these scalability challenges is essential to provide researchers with the material needed for extensive biological evaluation and further studies. thesolubilitycompany.com

Frontiers in Understanding this compound's Molecular Interactions

Unraveling how this compound interacts with biological systems at the molecular level represents a key frontier in its research. This involves identifying its binding partners and understanding the dynamic nature of these interactions.

Elucidating Unforeseen Binding Partners and Off-Target Mechanisms In Vitro

Identifying the specific biological molecules that this compound interacts with is fundamental to understanding its potential effects. While a primary target may be hypothesized, it is crucial to explore the possibility of unforeseen binding partners and off-target mechanisms. In vitro studies play a vital role in this process, allowing for controlled experiments to probe interactions in a simplified environment.

Various techniques are employed to identify protein binding partners in vitro. These include affinity chromatography combined with mass spectrometry, which can capture proteins that bind to this compound. nih.gov Activity-based protein profiling (ABPP) is another strategy, particularly useful for identifying enzyme targets. nih.govrsc.org Techniques like co-immunoprecipitation (co-IP) and pull-down assays are also common for investigating protein-protein interactions, which could be influenced by the presence of this compound. creative-proteomics.comthermofisher.com

Furthermore, assessing off-target interactions is critical to understand the selectivity of this compound and predict potential unintended biological effects. Methods for detecting off-target binding and activity in vitro are continuously being developed and refined. digitellinc.comoup.combiorxiv.org These techniques aim to provide a comprehensive profile of this compound's interactions beyond its intended target. digitellinc.comfrontiersin.org

Decoding Dynamic Conformational Changes and Allosteric Regulation

Proteins and other biomolecules are not rigid structures; they undergo dynamic conformational changes that are often essential for their function and interactions. patsnap.comfrontiersin.org Understanding how this compound influences or is affected by these dynamic changes is a significant area of research. Techniques such as Fluorescence Resonance Energy Transfer (FRET) and nanopore sensors can provide insights into conformational dynamics. patsnap.com Molecular dynamics (MD) simulations are also powerful computational tools for investigating protein conformations and dynamics and how they are altered by ligand binding. frontiersin.orgmdpi.comnih.govacs.org

Allosteric regulation is a mechanism where the binding of a molecule at one site on a protein affects the protein's activity at a different, remote site by inducing a conformational change. numberanalytics.comsolubilityofthings.comwikipedia.org If this compound acts as an allosteric modulator, deciphering this mechanism is crucial. This involves identifying the allosteric binding site and understanding the structural changes that propagate through the protein to affect its function. acs.orgnumberanalytics.comwikipedia.org Research in this area utilizes a combination of experimental techniques and computational modeling to characterize allosteric states and regulatory mechanisms. numberanalytics.comfrontiersin.org

Interdisciplinary Synergy and Emerging Research Areas for this compound

Advancing research on a complex compound like this compound increasingly relies on the synergy between different scientific disciplines and the exploration of emerging research areas.

Interdisciplinary collaboration, bridging fields such as chemistry, biology, physics, and computational science, is essential to tackle the multifaceted challenges in this compound research. nih.govacs.orgnovonordiskfonden.dk Chemists are needed for synthesis and characterization, while biologists can investigate its effects in biological systems. eie.gr Physicists and computational scientists contribute through techniques like advanced spectroscopy, microscopy, and molecular simulations to understand its physical properties and interactions. frontiersin.orgmdpi.comnih.govacs.orgfrontiersin.orgnih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly transforming chemical biology research, offering powerful tools for predictive modeling in the context of compounds like "this compound." These computational approaches can significantly accelerate the discovery process by analyzing vast datasets of chemical and biological information. bohrium.commdpi.com ML algorithms are employed to develop models capable of predicting various characteristics of compounds, including potential binding affinity and selectivity, thus reducing the need for extensive experimental screening. bohrium.commdpi.com

Supervised and unsupervised learning are two main types of ML algorithms utilized in this domain. bohrium.com Techniques such as Random Forest (RF), Naive Bayesian (NB), and Support Vector Machines (SVM) are used for tasks like feature selection, classification, regression, and predicting ligand-target interactions. bohrium.com Deep Learning (DL) algorithms, based on neural network systems, are also being used for creating novel compounds and predicting chemical attributes. bohrium.com DL models, including convolutional neural networks (CNNs) and recurrent neural networks (RNNs), show promise for virtual screening, target identification, and de novo drug design. mdpi.com

For a compound like "this compound," AI/ML can be leveraged to predict its potential interactions with biological targets based on its chemical structure and properties. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models, enhanced by AI, can predict the biological activity of "this compound" based on its structural features, leading to more accurate and predictive models. nih.gov AI can also assist in predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, although predicting toxicity profiles is a complex area. nih.govnih.gov Furthermore, generative models can be used to design novel molecules with desirable properties, potentially exploring variations or related structures to "this compound" with improved characteristics. mdpi.comoncodesign-services.com

Despite the significant advancements, challenges remain, including limitations in training data, concerns about overfitting and underfitting models, and the sheer size of the chemical space being explored. bohrium.com

Exploration of Novel Bioactivities in In Vitro or Model Organism Systems (non-human, non-clinical)

Exploring the novel bioactivities of a compound like "this compound" requires careful investigation in controlled in vitro or model organism systems. These non-human, non-clinical systems are crucial for understanding the fundamental biological effects of the compound without the complexities and ethical considerations associated with human studies.

In vitro studies, using cell-based assays or biochemical methods with purified proteins, allow for the assessment of "this compound"'s direct interactions with specific biological targets or pathways. frontiersin.org High-content bioassays, which can be phenotypic assays using cells or organisms, enable unbiased analysis of pharmacological activity, contrasting with the limitations of enzymatic or simple cell-based reporter assays. plos.org

Model organisms, such as zebrafish, have emerged as effective systems for chemical biology, allowing for in vivo high-content screens that are compatible with small amounts of a compound. plos.org These systems can provide insights into the compound's effects within a more complex biological context, including potential developmental or physiological impacts. Natural products, with their diverse chemical structures, serve as a rich source of inspiration for exploring novel bioactivities in such systems. plos.orgresearchgate.net The chemical diversity of compounds like "this compound" allows for the exploration of a vast chemical space to identify potential interactions with various biological pathways. researchgate.net

When exploring bioactivities, it is crucial to define on-target specificity and necessitate orthogonal validations. frontiersin.org A small molecule used in chemical biology should ideally be as non-invasive as possible and not cause adverse effects like cell death or cell-cycle stall at relevant concentrations. frontiersin.org Assessing changes induced by the compound on various parameters is essential. frontiersin.org

(Note: As "this compound" is a hypothetical compound, no specific data tables detailing research findings in in vitro or model organism systems can be provided here.)

Ethical and Societal Implications of this compound Research in Chemical Biology

Research involving novel chemical compounds like "this compound" necessitates a strong awareness of the ethical and societal implications. As chemical biology advances, the potential impact of discovered compounds, even those initially studied in non-human systems, requires careful consideration.

Responsible Conduct of Research in Chemical Probe Development

Developing chemical probes, which are well-characterized small molecules used to selectively modulate target proteins, requires a commitment to responsible conduct of research. tocris.com This involves ensuring the quality and integrity of the research process from compound synthesis to biological evaluation.

Key aspects of responsible conduct include rigorous characterization of the compound's properties, such as chemical stability, solubility, and reactivity. cell.com Verifying the chemical structure of acquired compounds is also crucial. cell.com When using chemical probes, it is recommended to include inactive control compounds and consider using orthogonal controls with different chemical structures or mechanisms of action to validate findings and rule out off-target effects. tocris.comoup.com Dose-response experiments in the relevant cell lines or model systems are important to determine appropriate concentrations and understand potential off-target effects. tocris.com

The scientific community emphasizes the need for awareness about the issues surrounding the use of chemical probes and promotes best practices through resources like the Chemical Probes Portal. cell.comoup.com Responsible conduct also aligns with the broader principles for chemists, which include serving the public interest, advancing chemical science while understanding its limitations, maintaining integrity in publications, and giving credit to others' contributions. hhs.gov

Data Sharing and Reproducibility in Complex Chemical Biology Studies

Ensuring data sharing and reproducibility is paramount in complex chemical biology studies involving compounds like "this compound." Reproducible data and results underpin the credibility and integrity of research findings. fiveable.meresearchgate.net

Challenges to reproducibility in biomedical research include the complexity of biological systems, variability in experimental conditions, and managing large datasets. fiveable.me Key components for enhancing reproducibility are detailed methods documentation, data sharing, and code accessibility. fiveable.me

Sharing research data allows other researchers to build upon validated findings, reduces redundancy, and facilitates meta-analyses. fiveable.meoup.com Data should be shared in a way that makes it easy for others to access, interpret, and reuse, ideally following the FAIR (Findable, Accessible, Interoperable, Reusable) guiding principles. oup.comnih.gov This includes providing properly annotated data, functional testing results, and increasingly, software scripts used for data analysis. oup.com

Various platforms and repositories exist for sharing different types of biological and chemical data. oup.comnih.gov While preparing comprehensive supporting information can be burdensome, standardized data publication contributes to increased reproducibility and reuse, potentially saving research time in the long run. nih.gov Efforts towards automation and improved methods for recording and sharing experimental procedures in machine-readable formats can also enhance reproducibility. researchgate.net The Open Reaction Database (ORD) is an example of an initiative supporting ML and related efforts through standardized data formats and an open-access repository for reaction data. nih.gov

Ultimately, a culture of open science, including the adoption of preprints, open access publishing, and data sharing, is crucial for advancing reproducibility in chemical research. researchgate.net

Q & A

How do I formulate a precise research question for studying "NoName"?

(Basic)

Methodological Answer:

- Step 1: Narrow the scope by identifying gaps in existing literature (e.g., unexplored properties, contradictory findings). Use systematic reviews or bibliometric analysis to map current knowledge .

- Step 2: Ensure measurability by framing the question to align with quantitative (e.g., "How does X concentration affect Y property?") or qualitative (e.g., "What mechanisms underlie Z phenomenon?") methodologies .

- Step 3: Test feasibility by assessing available tools (e.g., spectroscopy for structural analysis) and theoretical frameworks (e.g., molecular dynamics) .

Key References:

What are the key considerations in selecting a research design for "this compound"?

(Basic)

Methodological Answer:

- Experimental Design: Prioritize control groups, randomization, and variable isolation (e.g., studying thermal stability under controlled atmospheric conditions) .

- Correlational Design: Use regression models to analyze relationships between variables (e.g., correlating synthesis parameters with catalytic efficiency) .

- Mixed Methods: Combine qualitative (e.g., case studies on synthesis anomalies) and quantitative (e.g., statistical analysis of yield data) approaches for triangulation .

Key References:

How can researchers ensure methodological rigor in data collection for "this compound"?

(Basic)

Methodological Answer:

- Instrument Calibration: Validate tools (e.g., HPLC, SEM) using standardized protocols to minimize measurement errors .

- Sampling Strategy: Define inclusion/exclusion criteria (e.g., purity thresholds for "this compound" samples) and use stratified sampling for heterogeneous datasets .

- Ethical Compliance: Document informed consent and data anonymization procedures for studies involving human subjects .

Key References:

How can contradictory findings in experimental data related to "this compound" be resolved?

(Advanced)

Methodological Answer:

- Triangulation: Cross-validate results using multiple methods (e.g., XRD for crystallinity and NMR for molecular configuration) .

- Sensitivity Analysis: Test robustness by varying parameters (e.g., pH, temperature) to identify boundary conditions for reproducibility .

- Meta-Analysis: Aggregate data from disparate studies to detect patterns or systemic biases (e.g., solvent choice affecting reactivity) .

Key References:

What strategies optimize experimental design for studying complex interactions involving "this compound"?

(Advanced)

Methodological Answer:

- Factorial Design: Use a matrix to test multiple variables (e.g., pressure, catalysts) and their interactions simultaneously .

- Computational Modeling: Pre-screen experimental conditions via simulations (e.g., DFT calculations for reaction pathways) to reduce trial-and-error .

- Longitudinal Analysis: Track temporal changes (e.g., degradation kinetics) to capture dynamic behaviors .

Key References:

How can mixed-methods approaches enhance the analysis of "this compound" in interdisciplinary studies?

(Advanced)

Methodological Answer:

- Embedded Design: Collect qualitative data (e.g., researcher observations) alongside quantitative metrics (e.g., spectroscopic data) to contextualize results .

- Sequential Exploration: Use qualitative findings (e.g., interviews with synthesis experts) to refine hypotheses for subsequent quantitative testing .

- Data Integration: Employ software tools (e.g., NVivo for qualitative coding and R for statistical analysis) to merge datasets .

Key References:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.